(2,4-Dichloro-5-isopropoxyphenyl)hydrazine

Beschreibung

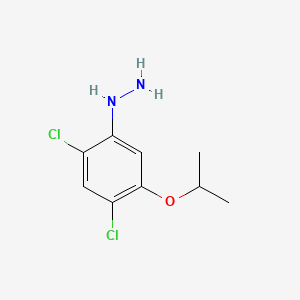

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2,4-dichloro-5-propan-2-yloxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Cl2N2O/c1-5(2)14-9-4-8(13-12)6(10)3-7(9)11/h3-5,13H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHQKTAGVTYTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)NN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193180 | |

| Record name | (2,4-Dichloro-5-isopropoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40178-22-1 | |

| Record name | [2,4-Dichloro-5-(1-methylethoxy)phenyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40178-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichloro-5-isopropoxyphenyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040178221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-Dichloro-5-isopropoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-dichloro-5-isopropoxyphenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Preparation Pathways

The primary methods for synthesizing (2,4-Dichloro-5-isopropoxyphenyl)hydrazine involve the transformation of its aniline (B41778) precursor, alongside other general strategies applicable to hydrazine (B178648) derivatives.

Synthesis from 2,4-Dichloro-5-isopropoxyaniline Precursors

A direct and established method for the preparation of this compound begins with the precursor 2,4-Dichloro-5-isopropoxyaniline. This synthetic route is a two-step process involving diazotization followed by reduction.

The initial step is the diazotization of 2,4-Dichloro-5-isopropoxyaniline. This is typically achieved by treating the aniline derivative with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Following the formation of the diazonium salt, the subsequent step is a reduction reaction. One effective method employs sodium sulfite (B76179) as the reducing agent. The diazonium salt solution is treated with sodium sulfite, which reduces the diazonium group to a hydrazine, yielding this compound. This process has been outlined in patent literature, which details the reaction conditions, including the use of an ethyl acetate (B1210297) solvent and concentrated sulfuric acid for subsequent acidolysis, to achieve a product yield of up to 90%.

Diazotization: 2,4-Dichloro-5-isopropoxyaniline is converted to its diazonium salt.

Reduction: The diazonium salt is reduced to form this compound.

This method provides an effective route for the synthesis of this key intermediate, which is crucial for the production of herbicides like Oxadiazon (B1677825).

Related Synthetic Approaches to Hydrazine Derivatives

Beyond the specific synthesis from its aniline precursor, the preparation of this compound can be understood in the broader context of arylhydrazine synthesis. Several general methodologies are employed for the formation of the C(sp²)–N bond in these compounds.

One of the most common and traditional methods is the reduction of arenediazonium salts, which can be accomplished using various reducing agents. Besides sodium sulfite, other reagents such as tin(II) chloride and zinc have been historically used for this transformation.

More contemporary approaches include transition metal-catalyzed cross-coupling reactions. These methods typically involve the coupling of an aryl halide (iodide or bromide) with hydrazine. Copper-catalyzed systems, for instance, have been shown to be efficient for this purpose. One protocol describes the use of a CuI catalyst for the N-arylation of hydrazides with aryl iodides. Another efficient method utilizes a copper-catalyzed cross-coupling of aryl halides with aqueous hydrazine in PEG-400, which is applicable to a range of electron-deficient and electron-rich aryl halides.

Other innovative approaches include:

Electrophilic Amination: This involves the reaction of primary aromatic amines with an electrophilic aminating agent.

Aza-Lossen Rearrangement: A method that converts amines into complex hydrazine derivatives under mild conditions.

These varied synthetic strategies highlight the chemical versatility available for the production of arylhydrazines, including this compound.

Degradation and Hydrolysis Pathways

This compound is also known to be a transformation product of certain agricultural chemicals, most notably the herbicide Oxadiazon. Its formation can occur through hydrolysis and metabolic processes in the environment.

Formation through Alkaline Hydrolysis of Oxadiazon

The herbicide Oxadiazon, chemically known as 5-tert-butyl-3-(2,4-dichloro-5-isopropoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, can degrade to form this compound under certain conditions. herts.ac.uk While Oxadiazon is stable to hydrolysis at neutral and acidic pH levels, it undergoes slow degradation under alkaline conditions. Specifically, at a pH of 9, Oxadiazon has a degradation half-life of 38 days. This degradation process can lead to the formation of this compound through the cleavage of the oxadiazole ring.

Metabolic Transformation Products in Environmental Systems

In the environment, the herbicide Oxadiazon is subject to metabolic breakdown by microorganisms in the soil and degradation by sunlight. wa.gov Environmental fate studies have shown that Oxadiazon tends to persist in the environment, particularly when bound to organic matter in the soil. wa.govepa.gov Its half-life in soil is typically around 60 days. wa.gov

While a number of degradates of Oxadiazon have been identified from various chemical and biological fate studies, the specific metabolic pathways can be complex. The persistence and metabolism of Oxadiazon have been the subject of several studies, indicating that microbial metabolism in soil and aquatic environments is not a significant transformation pathway for this herbicide. epa.govacs.orgnih.gov

Base-Catalyzed Ring-Opening Mechanisms

The formation of this compound from Oxadiazon under alkaline conditions proceeds via a base-catalyzed ring-opening of the 1,3,4-oxadiazol-2(3H)-one heterocyclic core. This type of reaction is characteristic of strained ring systems, although the oxadiazole ring is not as strained as, for example, an epoxide.

In a base-catalyzed mechanism, a hydroxide (B78521) ion or another base attacks an electrophilic site in the ring, initiating the cleavage of a carbon-oxygen or carbon-nitrogen bond. This leads to the opening of the ring structure. For the 1,3,4-oxadiazol-2(3H)-one ring, the attack of a base can lead to the cleavage of the heterocyclic ring, ultimately resulting in the formation of the corresponding hydrazine derivative after subsequent reaction steps. This process is analogous to the base-catalyzed hydrolysis of other cyclic esters and amides.

Analytical Chemistry and Detection Research

Electrochemical Analytical Procedures

Electrochemical methods offer a powerful tool for the analysis of electroactive compounds like hydrazine (B178648) derivatives. These techniques are known for their high sensitivity, rapid response, and relatively low cost, making them suitable for detecting trace amounts of pesticide intermediates. researchgate.netepa.gov

While specific voltammetric studies detailing the electrochemical behavior of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine are not extensively documented in publicly available literature, the analysis of similar hydrazine and aniline (B41778) compounds provides a strong theoretical framework. nih.gov Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to investigate the oxidation-reduction properties of a molecule.

For a substituted phenylhydrazine (B124118), the electrochemical process would likely involve the oxidation of the hydrazine group. The precise potential at which this occurs is influenced by the electronic effects of the substituents on the phenyl ring—in this case, two chlorine atoms and an isopropoxy group. These substituents would affect the electron density at the nitrogen atoms, thereby shifting the oxidation potential. The characterization would involve determining key parameters such as the peak potential (Ep), peak current (Ip), and the diffusion coefficient, which are fundamental to understanding the compound's electrochemical signature. Studies on other pesticide intermediates have successfully used these methods to elucidate reaction mechanisms and degradation pathways. core.ac.ukstanford.edu

The development of electroanalytical methods is a significant area of research for monitoring pesticides and their precursors. researchgate.net These methods are designed for high sensitivity and selectivity, allowing for the detection of contaminants in complex matrices like soil and water. For herbicides derived from this compound, such as quizalofop-p-ethyl, electrochemical sensors and biosensors have been developed. publications.gc.ca

The general approach involves optimizing several factors to achieve the best analytical performance:

Working Electrode Material: The choice of electrode (e.g., glassy carbon, boron-doped diamond, or chemically modified electrodes) is critical as it affects the sensitivity and selectivity of the measurement.

Supporting Electrolyte: The pH and composition of the medium can significantly influence the electrochemical reaction.

Voltammetric Technique: Techniques like square wave voltammetry (SWV) or adsorptive stripping voltammetry (AdSV) are often employed to enhance the signal and lower the detection limits.

These developed methods provide a robust framework that could be adapted for the specific detection of the this compound intermediate.

Spectroscopic and Chromatographic Identification in Research Settings

Spectroscopic and chromatographic techniques are indispensable for the unambiguous identification and quantification of chemical compounds. For an intermediate like this compound, these methods are used to confirm its structure and purity.

Chromatographic methods , particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most widely used techniques for separating components in a mixture. researchgate.net For the final herbicide products derived from this intermediate, such as quizalofop-p-ethyl, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a common and powerful analytical approach. epa.govgoogle.comresearchgate.net This method allows for the sensitive detection and quantification of the herbicide and its metabolites in various environmental and food matrices. epa.govresearchgate.net It is highly probable that similar LC-MS/MS methods are used internally by manufacturers for the analysis of the this compound precursor, where specific parameters like retention time and mass-to-charge (m/z) transitions would be established for its unique identification.

Spectroscopic methods provide detailed structural information:

Mass Spectrometry (MS): Provides the molecular weight (235.11 g/mol for C9H12Cl2N2O) and fragmentation patterns, which act as a chemical fingerprint. scbt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the molecular structure, showing the specific chemical environments of the hydrogen and carbon atoms.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as N-H stretches from the hydrazine group and C-O stretches from the isopropoxy group.

Method Development and Validation for Purity and Transformation Studies

The development and validation of analytical methods are critical to ensure that the results are reliable, accurate, and reproducible. researchgate.net This is a formal process guided by international standards, such as those from the SANTE guidelines for pesticide residue analysis. nih.gov

For an intermediate like this compound, a validated method would be required to assess its purity before its use in synthesis and to study its stability or transformation under various conditions. The validation process assesses several key performance parameters. apvma.gov.auacs.org

Table 1: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value, often assessed through recovery studies in spiked blank samples. | Average recoveries typically between 70-120%. nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (RSD). | RSD ≤ 20%. nih.gov |

| Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. | No significant interfering peaks at the analyte's retention time. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. | Typically a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The lowest validated spiked level meeting recovery and precision criteria. nih.govthermofisher.com |

These validated methods are essential for monitoring the transformation of this compound into its subsequent products and for detecting any potential degradation products or impurities that may form during storage or reaction. nih.govcore.ac.uk

Environmental Fate and Biotransformation Studies

Biodegradation by Microorganisms

The breakdown of complex organic molecules by microorganisms is a critical process in determining the environmental persistence of chemical compounds. In the case of (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, its formation and subsequent degradation are mediated by various soil fungi and bacteria through the metabolism of oxadiazon (B1677825).

Fungal Degradation Pathways and Genera (e.g., Fusarium solani)

Research has identified the soil fungus Fusarium solani as capable of degrading the herbicide oxadiazon through a cometabolic process. researchgate.netacs.org In a laboratory study, Fusarium solani was shown to transform oxadiazon, leading to the formation of several metabolites. acs.orgdatapdf.com The primary metabolic pathway involves the cleavage of the oxadiazoline ring of oxadiazon. acs.org

While the study by Chakraborty et al. (1995) did not explicitly identify this compound as a stable end-product, the cleavage of the oxadiazoline ring from the parent oxadiazon molecule would logically proceed through a hydrazine (B178648) derivative. This suggests that this compound is likely a transient intermediate in the fungal degradation pathway of oxadiazon. The research identified three main metabolites, designated as M1, M2, and M3, which result from the breakdown of the oxadiazon structure. acs.org

| Metabolite | Chemical Name |

| M1 | 1-(2,4-dichloro-5-isopropoxyphenyl)-1-(methoxycarbonyl)-2-trimethylacetyl hydrazine |

| M2 | 1-trimethylacetyl-2-(2,4-dichloro-5-isopropoxyphenyl) hydrazine |

| M3 | 2,4-(dichloro isopropoxy) benzene |

The table above displays the characterized metabolites from the degradation of oxadiazon by Fusarium solani.

Bacterial Roles in Herbicide Biotransformation

Bacteria also play a significant role in the biotransformation of oxadiazon, which can lead to the formation and subsequent breakdown of this compound. The process of bacterial transformation involves the introduction of foreign DNA into a bacterial cell, which can confer new genetic traits, such as the ability to degrade specific chemical compounds. thermofisher.comaddgene.org This capability is harnessed in bioremediation to remove pollutants from the environment.

Photodegradation Mechanisms in Aquatic Environments

Photodegradation, the breakdown of molecules by light, is another crucial factor in the environmental fate of chemical compounds, particularly in aquatic systems.

Direct Photolysis Research

Direct photolysis occurs when a chemical in the water directly absorbs sunlight, leading to its degradation. nih.gov For hydrazine and its derivatives, degradation in the environment can be rapid, with oxidation being a dominant fate process. cdc.gov In aquatic environments, the reaction of hydrazine with dissolved oxygen can be catalyzed by metal ions. cdc.gov The rate of this degradation is influenced by the pH of the water, with more rapid breakdown occurring in alkaline solutions. cdc.gov

Influence of Environmental Conditions on Photoreactions

Several environmental factors can influence the rate and pathway of photodegradation. For instance, the presence of dissolved organic matter (DOM) in coastal seawaters can accelerate the photodegradation of certain pollutants through the action of excited triplet DOM. nih.gov Conversely, halide ions can inhibit this process. nih.gov The photodegradation of some herbicides is also influenced by pH, with different ionic forms of the molecule exhibiting varying photoreactivity. researchgate.net

Presence and Persistence in Environmental Compartments

The persistence of this compound is tied to the persistence of its parent compound, oxadiazon. Studies have shown that oxadiazon can be highly persistent in soil. acs.org One study found that less than 25% of the applied oxadiazon disappeared after 175 days in both moist and flooded soil conditions. acs.org Another study reported that 73-96% of applied oxadiazon remained in three different soil types after 144 days. acs.org This persistence suggests that its intermediate, this compound, could be continuously formed over an extended period.

The persistence of oxadiazon and its metabolites in soil is influenced by factors such as organic matter content. Higher concentrations of oxadiazon have been observed at various depths in soils with higher organic matter. The half-life of oxadiazon in soil can vary significantly, with one study reporting a half-life of 23.1 days in organically amended soil compared to 138.6 days in unamended soil. researchgate.net

| Environmental Compartment | Persistence Finding |

| Soil (Moist and Flooded) | Less than 25% of applied oxadiazon disappeared after 175 days. |

| Soil (Three types) | 73-96% of applied oxadiazon remained after 144 days. |

| Soil (Amended vs. Unamended) | Half-life of 23.1 days in amended soil and 138.6 days in unamended soil. |

The table above summarizes the persistence of oxadiazon, the parent compound of this compound, in soil under different conditions.

Detection as Residues in Soil and Water Bodies

The detection of hydrazine compounds, including substituted forms like this compound, in environmental matrices such as soil and water, necessitates sensitive and specific analytical methods. researchgate.net The inherent reactivity and potential for rapid degradation of hydrazines can make their analysis challenging. who.int

Standard analytical procedures for pesticide residue analysis typically involve sample extraction, cleanup, and instrumental analysis. researchgate.netnih.gov For water samples, solid-phase extraction (SPE) is a common technique to concentrate the analytes and remove interfering substances. nih.gov Soil samples often require more rigorous extraction methods, such as microwave-assisted extraction or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, to efficiently remove the target compounds from the complex soil matrix. nih.govmdpi.com

Following extraction and cleanup, chromatographic techniques are generally employed for the separation and quantification of the analytes. researchgate.net Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods. cdc.govnih.gov For unequivocal identification, these separation techniques are often coupled with mass spectrometry (MS), providing a high degree of sensitivity and selectivity. nih.govcdc.gov

Table 1: Analytical Methods for the Detection of Hydrazine Derivatives in Environmental Samples

| Analytical Technique | Detector | Sample Matrix | Key Features |

|---|---|---|---|

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Water, Soil | High sensitivity and specificity; suitable for a wide range of volatile and semi-volatile compounds. nih.gov |

| Nitrogen-Phosphorus Detector (NPD) | Water, Soil | Selective for nitrogen- and phosphorus-containing compounds, which is advantageous for hydrazine derivatives. cdc.gov | |

| Electron Capture Detector (ECD) | Water, Soil | Highly sensitive to halogenated compounds, which would be relevant for this compound. | |

| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Water, Soil | Suitable for non-volatile or thermally labile compounds; provides high sensitivity and structural information. |

| UV-Vis Detector | Water | A more common and less expensive detector, but may lack the specificity of MS. cdc.gov |

| Colorimetric Methods | Spectrophotometer | Water | Can be used for rapid screening but may lack the specificity required for complex environmental samples. clu-in.org |

This table is based on general analytical methodologies for hydrazine and pesticide residue analysis and does not represent specific validated methods for this compound.

It is important to note that the stability of hydrazine in aqueous samples can be a concern, and acidification is often necessary to prevent degradation prior to analysis. who.int

Factors Influencing Environmental Behavior and Half-Life Studies

The environmental persistence of a chemical is often described by its half-life, the time it takes for 50% of the initial amount to degrade. For hydrazine and its derivatives, the half-life can vary significantly depending on the environmental medium and a variety of physicochemical and biological factors. cdc.gov

In general, hydrazines are known to degrade rapidly in the environment. cdc.gov The primary degradation pathways are oxidation and biodegradation. cdc.gov In aqueous environments, the rate of degradation is influenced by factors such as pH, temperature, oxygen concentration, and the presence of metal ions, which can catalyze oxidation. who.intcdc.gov Degradation tends to be more rapid in alkaline solutions. cdc.gov

In the atmosphere, hydrazines can be degraded by reactions with ozone and hydroxyl radicals, with half-lives potentially ranging from minutes to hours. who.intcdc.gov In soil, the fate of hydrazine compounds is influenced by the soil's organic matter content, pH, and microbial activity. who.int Biodegradation by soil microorganisms is a significant pathway for the breakdown of these compounds. cdc.gov

Table 2: Factors Influencing the Environmental Behavior of Hydrazine Derivatives

| Factor | Influence on Degradation | Environmental Compartment |

|---|---|---|

| pH | Increased degradation in alkaline conditions. cdc.gov | Water, Soil |

| Oxygen Concentration | Higher oxygen levels generally lead to faster oxidation. cdc.gov | Water, Soil |

| Metal Ions (e.g., Copper) | Catalyze the oxidation of hydrazines, accelerating degradation. cdc.gov | Water, Soil |

| Temperature | Higher temperatures generally increase the rate of chemical reactions and microbial activity, leading to faster degradation. who.int | Air, Water, Soil |

| Sunlight (UV Radiation) | Can cause photodegradation of some hydrazine compounds. who.int | Surface Water, Air |

| Organic Matter | Can influence adsorption and bioavailability in soil. who.int | Soil |

| Microbial Activity | Biodegradation by bacteria and other microorganisms is a key degradation pathway. cdc.gov | Soil, Water |

| Ozone and Hydroxyl Radicals | Major contributors to the atmospheric degradation of hydrazines. who.intcdc.gov | Air |

This table outlines general factors affecting hydrazine derivatives; specific data for this compound is not available.

While specific half-life studies for this compound in soil and water have not been identified, studies on other hydrazine compounds have shown aqueous half-lives that can range up to several weeks under various environmental conditions. cdc.govdtic.mil These values are considered conservative, representing "worst-case" scenarios where processes like biological decomposition are minimized. dtic.mildtic.mil

Mechanistic Investigations and Structure Activity Relationships

Elucidation of Reaction Mechanisms in Degradation

While specific degradation pathways for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine are not extensively detailed in publicly available literature, the degradation of phenylhydrazine (B124118) and its substituted analogues typically proceeds through oxidative processes. These reactions can be initiated by chemical oxidants, atmospheric oxygen, or microbial action in the environment.

The hydrazine (B178648) moiety (-NHNH2) is the primary site of oxidative attack. The degradation mechanism is likely to involve the formation of a phenyldiazene (B1210812) intermediate, which is unstable and can undergo further reactions. Key potential steps in the degradation cascade include:

Oxidation to Diazene (B1210634): The hydrazine is oxidized, losing two protons and two electrons to form the corresponding (2,4-Dichloro-5-isopropoxyphenyl)diazene.

Homolytic Cleavage: The diazene can undergo homolytic cleavage of the N-N bond, generating a (2,4-dichloro-5-isopropoxyphenyl) radical and a nitrogen radical. The phenyl radical can then abstract a hydrogen atom to form 1,3-dichloro-4-isopropoxybenzene or react with other molecules.

Disproportionation: The diazene intermediate could also disproportionate, leading to the formation of the corresponding aniline (B41778) (2,4-dichloro-5-isopropoxyaniline) and other products.

Environmental factors such as pH, temperature, and the presence of metal ions can significantly influence the rate and pathway of degradation. For instance, in the presence of oxyhemoglobin, substituted phenylhydrazines can undergo a two-electron transfer reaction. nih.gov

Table 1: Plausible Intermediates and Final Products in the Degradation of this compound

| Compound Type | Specific Compound Name | Role in Degradation Pathway |

| Intermediate | (2,4-Dichloro-5-isopropoxyphenyl)diazene | Initial oxidation product |

| Radical Species | (2,4-Dichloro-5-isopropoxyphenyl) radical | Product of homolytic cleavage |

| Final Product | 1,3-Dichloro-4-isopropoxybenzene | Result of radical stabilization |

| Final Product | 2,4-Dichloro-5-isopropoxyaniline | Product of disproportionation or reduction |

Redox Behavior and Electron Transfer Processes

The electrochemical properties of phenylhydrazines are central to their chemical reactivity. The hydrazine group can be readily oxidized, making these compounds effective reducing agents. The redox behavior of this compound is influenced by the electron-withdrawing nature of the two chlorine atoms and the electron-donating character of the isopropoxy group on the phenyl ring.

Studies on similar substituted anilines and phenylhydrazines have shown that electron transfer is a key process in their reactions. rsc.org The oxidation potential is affected by the nature and position of the substituents on the aromatic ring.

Electron-donating groups (like the isopropoxy group) generally lower the oxidation potential, making the compound easier to oxidize.

Electron-withdrawing groups (like the chlorine atoms) tend to increase the oxidation potential.

Table 2: Influence of Substituents on the Redox Potential of Phenylhydrazine Analogues

| Substituent | Position | Electronic Effect | Predicted Impact on Oxidation Potential |

| Isopropoxy (-O-iPr) | 5- (para to hydrazine) | Electron-donating | Decrease (Easier to oxidize) |

| Chloro (-Cl) | 2- (ortho to hydrazine) | Electron-withdrawing | Increase (Harder to oxidize) |

| Chloro (-Cl) | 4- (meta to hydrazine) | Electron-withdrawing | Increase (Harder to oxidize) |

Implications for Herbicide Mechanism of Action (indirectly via parent compounds)

This compound is a crucial building block for a class of herbicides known as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. chimia.ch PPO is a key enzyme in the biosynthesis of chlorophyll (B73375) in plants and heme in animals. chimia.ch By inhibiting this enzyme, these herbicides trigger the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, leads to the formation of highly destructive reactive oxygen species, causing rapid cell membrane disruption and plant death. nih.govresearchgate.net

The structure of this compound directly contributes to the efficacy of the final herbicide molecule. The specific substitution pattern on the phenyl ring—the two chlorine atoms and the isopropoxy group—is meticulously designed to ensure a precise fit into the active site of the PPO enzyme. nih.gov

Dichlorophenyl Core: Compounds with a dihalogenated phenyl core are known to exhibit significant inhibitory activity against PPOs. mdpi.com This part of the molecule often fits into a hydrophobic pocket within the enzyme's active site.

Isopropoxy Group: The bulky isopropoxy group at the 5-position can enhance the binding affinity and selectivity of the herbicide for the plant PPO enzyme over the mammalian counterpart, contributing to its relative safety for non-target organisms.

Hydrazine Moiety: While the hydrazine group itself is transformed during the synthesis of the final herbicide, its reactivity is essential for creating the ultimate heterocyclic structure (e.g., a pyrazole (B372694) or triazolinone) that binds to the enzyme.

Therefore, the structure-activity relationship begins with this precursor. Any modification to the substitution pattern on the this compound ring would significantly alter the shape, electronic properties, and binding interactions of the resulting herbicide, likely diminishing its inhibitory activity against the PPO enzyme. nih.gov The rational design of these herbicides relies on understanding how the precursor's structure dictates the final product's ability to function as a potent enzyme inhibitor. mdpi.com

Advanced Research Perspectives and Potential Applications

Role in Impurity Profiling of Agrochemicals

(2,4-Dichloro-5-isopropoxyphenyl)hydrazine is a key precursor in the synthesis of the herbicide oxadiazon (B1677825). In the manufacturing of agrochemicals like oxadiazon, ensuring the purity of the final technical grade product is paramount for both efficacy and regulatory compliance. Intermediates and byproducts from the synthesis process are considered potential impurities that must be monitored and controlled.

The presence of unreacted this compound or its derivatives in the final oxadiazon product is a critical quality control parameter. For instance, in related synthetic steps, process monitoring ensures that the level of precursor hydrazines is minimized, often to levels below 0.5%. environmentclearance.nic.in The identification and quantification of such process-related impurities are fundamental to the impurity profile of the commercial herbicide.

Regulatory bodies require comprehensive impurity profiles for pesticides to assess potential risks that may not be associated with the active ingredient itself. Therefore, the development of precise analytical methods is essential. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for this purpose. scielo.brtsijournals.comnih.gov These methods are validated to detect and quantify trace amounts of intermediates like this compound in the technical grade active ingredient (TGAI).

Table 1: Potential Process-Related Impurities in Oxadiazon Synthesis

| Compound Name | Role in Synthesis | Rationale for Monitoring |

|---|---|---|

| This compound | Key Intermediate | Unreacted starting material can persist in the final product. |

| 2,4-Dichloro-5-isopropoxyaniline | Precursor to Hydrazine (B178648) | Impurity from an earlier stage of the synthesis. |

The monitoring of this compound is thus a crucial aspect of the quality assurance and safety assessment of oxadiazon-based agrochemicals.

Exploration in Medicinal Chemistry Derivatives (broad context)

The phenylhydrazine (B124118) scaffold is a versatile building block in medicinal chemistry, utilized for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. While specific research on medicinal derivatives of this compound is not extensively documented, the broader class of substituted phenylhydrazines has been widely explored for developing novel therapeutic agents. ijpsr.comscirp.org

Hydrazine and its derivatives are known precursors for synthesizing molecules with significant pharmacological potential. nih.goveurekaselect.com The reactivity of the hydrazine moiety allows for its condensation with various carbonyl compounds and its use in cyclization reactions to form stable heterocyclic systems. These include structures like benzimidazoles, pyridazinones, and other nitrogen-containing rings that are prevalent in drug molecules.

Research on analogous compounds demonstrates the potential applications:

Anticancer Agents: Phenylhydrazine derivatives have been used to create compounds tested for their antiproliferative activity against cancer cell lines like HepG2 (liver cancer) and MCF-7 (breast cancer). scirp.orgresearchgate.net

Anti-inflammatory and Analgesic Activity: The condensation of substituted phenylhydrazines has led to the development of benzimidazole (B57391) derivatives and other compounds showing anti-inflammatory and analgesic properties. ijpsr.com

Antimicrobial Agents: Various hydrazone derivatives synthesized from substituted hydrazines have exhibited promising antibacterial and antifungal activities.

The unique substitution pattern of this compound—with its chloro and isopropoxy groups—offers a distinct lipophilic and electronic profile. This profile could be exploited to synthesize novel derivatives with potentially enhanced potency, selectivity, or improved pharmacokinetic properties. The exploration of this specific hydrazine in creating new chemical entities for drug discovery remains a promising, albeit underexplored, area of research.

Theoretical Chemistry Approaches and Computational Modeling

Theoretical chemistry and computational modeling provide powerful tools for understanding the intrinsic properties of molecules like this compound. While specific computational studies on this exact molecule are not prominent in the literature, the methods are widely applied to analogous hydrazine and hydrazone derivatives to predict their structure, reactivity, and electronic properties. nih.gov

Density Functional Theory (DFT) is a common computational method used for these purposes. DFT calculations can optimize the molecular geometry and predict various electronic and reactivity descriptors. mdpi.com These theoretical insights are invaluable for rationalizing experimental observations and guiding the synthesis of new molecules.

Key parameters calculated through computational modeling include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is critical for predicting how the molecule will interact with other reagents or biological targets. tandfonline.com

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, chemical potential, and electrophilicity index can be calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity. mdpi.com

Table 2: Representative Global Reactivity Descriptors for Hydrazone Derivatives (Illustrative)

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Chemical Potential | µ | (ELUMO + EHOMO)/2 | Describes the escaping tendency of electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Global Softness | S | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

By applying these computational approaches to this compound, researchers could predict its reactivity in synthetic reactions, understand its intermolecular interactions, and guide the design of new derivatives for applications in both agrochemicals and medicinal chemistry. mdpi.comtandfonline.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,4-Dichloro-5-isopropoxyphenyl)hydrazine, and how can reaction efficiency be optimized?

- Methodology : Start with nucleophilic substitution of 2,4-dichloro-5-isopropoxyaniline with hydrazine hydrate under reflux in ethanol. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Optimize yield (typically 65-75%) by controlling temperature (70-80°C) and stoichiometry (1:1.2 molar ratio of aniline to hydrazine). Purify via recrystallization in ethanol/water .

- Key Characterization : Confirm structure using H/C NMR (chlorine substituents show deshielded aromatic protons at δ 7.2–7.8 ppm) and FT-IR (N–H stretch at ~3300 cm) .

Q. How should researchers handle this compound to mitigate toxicity risks?

- Safety Protocol : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation (OSHA TLV for hydrazines: 0.1 ppm). Store in airtight containers under nitrogen at 4°C. Decontaminate spills with 10% acetic acid .

Q. What analytical techniques are critical for purity assessment of this compound?

- Methods : HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) for purity >98%. Mass spectrometry (ESI-MS) to confirm exact mass (234.00205 Da) and rule out chlorinated byproducts .

Advanced Research Questions

Q. How do computational studies inform the design of hydrazine-catalyzed reactions involving this compound?

- Approach : Use DFT calculations (e.g., Gaussian09) to model reaction pathways. Focus on cycloreversion steps in hydrazine-catalyzed metathesis. Optimize [2.2.2]-bicyclic hydrazine catalysts to reduce activation barriers by 15–20 kcal/mol vs. [2.2.1] analogs .

- Validation : Compare computed transition states with experimental kinetics (Arrhenius plots, at 25–80°C) .

Q. What mechanistic insights explain contradictory decomposition pathways in hydrazine derivatives?

- Analysis : Thermolysis (TGA/DSC) reveals two pathways: (i) N–N bond cleavage (dominant at >150°C, releasing NH), and (ii) radical-mediated decomposition (initiated by trace metals). Use EPR to detect radical intermediates (e.g., NH_2$$\cdot) and chelating agents (EDTA) to suppress metal-catalyzed side reactions .

Q. How can coordination chemistry expand applications of this hydrazine derivative?

- Experimental Design : Synthesize Ru(II) complexes by reacting the hydrazine with [RuCl(COD)] in methanol. Characterize via X-ray diffraction (e.g., octahedral geometry with hydrazine ligands) and cyclic voltammetry (redox peaks at −0.5 to +0.3 V vs. Ag/AgCl) .

Contradictions & Validation

Q. Why do reported catalytic efficiencies vary across studies for hydrazine-based systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.